molecular formula C8H10N2O4S B15163056 2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid CAS No. 143543-60-6

2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid

Katalognummer: B15163056
CAS-Nummer: 143543-60-6
Molekulargewicht: 230.24 g/mol
InChI-Schlüssel: VMMWZGIUXQTNNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid is an organic compound that features a pyridine ring substituted with a carbonyl group and an amino group, connected to an ethane sulfonic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid typically involves the following steps:

    Formation of Pyridine-4-carbonyl Chloride: Pyridine-4-carboxylic acid is reacted with thionyl chloride to form pyridine-4-carbonyl chloride.

    Amination Reaction: The pyridine-4-carbonyl chloride is then reacted with ethane-1-sulfonic acid in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid involves its interaction with specific molecular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(Pyridine-3-carbonyl)amino]ethane-1-sulfonic acid: Similar structure but with the carbonyl group at the 3-position of the pyridine ring.

    2-[(Pyridine-2-carbonyl)amino]ethane-1-sulfonic acid: Carbonyl group at the 2-position of the pyridine ring.

    2-[(Pyridine-4-carbonyl)amino]propane-1-sulfonic acid: Similar structure but with a propane sulfonic acid moiety instead of ethane.

Uniqueness

2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules. The position of the carbonyl group on the pyridine ring and the presence of the ethane sulfonic acid moiety provide distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

143543-60-6

Molekularformel

C8H10N2O4S

Molekulargewicht

230.24 g/mol

IUPAC-Name

2-(pyridine-4-carbonylamino)ethanesulfonic acid

InChI

InChI=1S/C8H10N2O4S/c11-8(7-1-3-9-4-2-7)10-5-6-15(12,13)14/h1-4H,5-6H2,(H,10,11)(H,12,13,14)

InChI-Schlüssel

VMMWZGIUXQTNNL-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C(=O)NCCS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.